[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine-based carbamate derivative featuring a tert-butyl ester group and an (S)-2-aminopropionyl (alanine-derived) substituent. Its molecular formula is C₁₂H₂₃N₃O₃, with a molecular weight of 265.33 g/mol .
Structurally, the tert-butyl carbamate group enhances stability against enzymatic degradation, while the ethyl carbamate linkage modulates solubility and bioavailability. The compound’s CAS number (885688-49-3) and synonyms (e.g., AM97941) are documented in pharmaceutical chemistry databases, though its commercial availability is noted as discontinued by CymitQuimica .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCBCHWPTFFJMC-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound that has attracted interest in various fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, suggests potential biological activities that warrant detailed investigation.
The compound's synthesis typically involves methods such as Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is favored for its mild reaction conditions, making it suitable for sensitive functional groups present in the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydrolysis of the ester group can release the active amino acid derivative, which may interact with various enzymes or receptors. The structural stability provided by the pyrrolidine ring enhances its binding affinity to these targets.
Biological Activity
Research has shown that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various pathogens, suggesting potential use in treating infections.
- Antiparasitic Effects : Certain studies indicate that related compounds can inhibit the growth of parasites such as Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria .
Table 1: Summary of Biological Activities
Case Studies
- Antiparasitic Efficacy : A study investigating the effects of similar compounds on T. gondii found that several derivatives exhibited a minimum inhibitory concentration (MIC) below 1 μM, indicating strong antiparasitic activity. This study highlighted the importance of structural modifications in enhancing biological potency .
- Antimicrobial Properties : Another research effort assessed various derivatives against bacterial strains, demonstrating significant inhibition rates. Compounds with specific substituents on the pyrrolidine ring showed enhanced activity, underscoring the relevance of molecular structure in biological efficacy .
Comparison with Similar Compounds
Carbamate Substituent Effects
- Ethyl vs. Isopropyl Carbamate : The isopropyl variant (C₁₅H₂₉N₃O₃) exhibits increased hydrophobicity compared to the ethyl analog, which may enhance membrane permeability but reduce aqueous solubility .
- tert-Butyl Group : Common across all compounds, this group provides steric protection to the carbamate, delaying metabolic cleavage and extending half-life .
Amino Acyl Side Chain Modifications
- Replacing the (S)-2-aminopropionyl group with 3-methyl-butyryl (C₁₆H₃₁N₃O₃) introduces a bulkier, lipophilic side chain. This modification could alter binding affinity in enzyme-active sites, as seen in analogous peptidomimetics targeting kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
